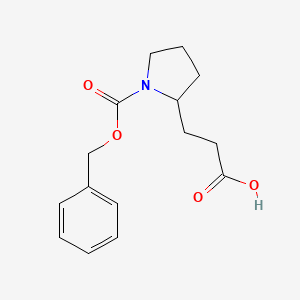
3-(1-Cbz-2-pyrrolidinyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}propanoic acid is a compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzyloxycarbonyl group attached to the nitrogen atom. The presence of the propanoic acid moiety adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}propanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base, such as triethylamine.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is introduced through a reaction with a suitable carboxylic acid derivative, such as an ester or an acid chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
3-{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}propanoic acid has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in binding to active sites, while the pyrrolidine ring can influence the compound’s overall conformation and activity . The propanoic acid moiety may also contribute to the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: A simpler analog without the benzyloxycarbonyl group.
N-Benzyloxycarbonylpyrrolidine: Lacks the propanoic acid moiety.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Uniqueness
3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzyloxycarbonyl group and the propanoic acid moiety distinguishes it from simpler analogs and enhances its versatility in various applications .
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
3-(1-phenylmethoxycarbonylpyrrolidin-2-yl)propanoic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)9-8-13-7-4-10-16(13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18) |
InChI Key |
MVHUUGASVWTMMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


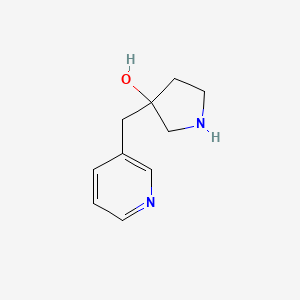
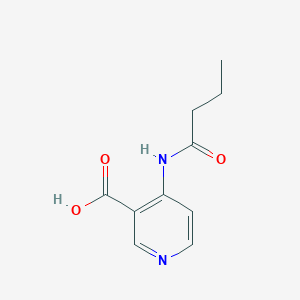
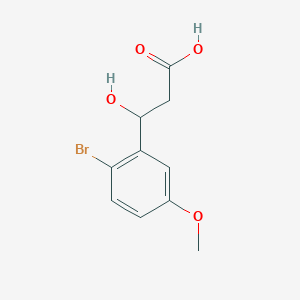
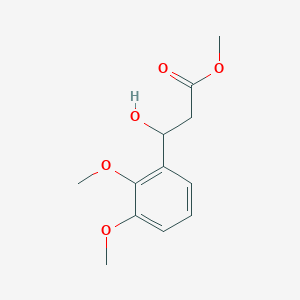

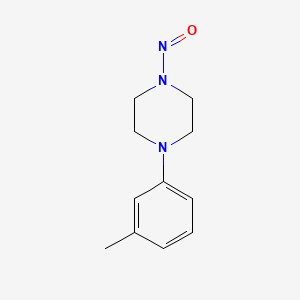
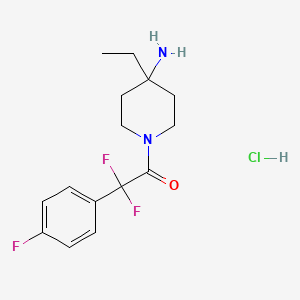
![4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15315429.png)
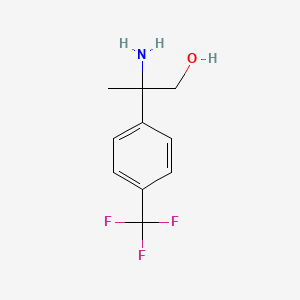
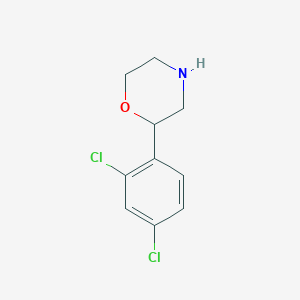
![6-(2-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15315447.png)
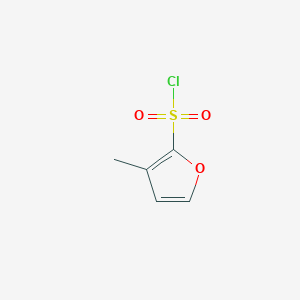

![Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate](/img/structure/B15315478.png)
